molecular formula C16H15ClFNO2 B2975142 3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797353-28-6

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide

Cat. No.: B2975142
CAS No.: 1797353-28-6
M. Wt: 307.75
InChI Key: QFKWARWUTBQZQP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxyethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride, 3-fluoroaniline, and 2-methoxyethylamine.

    Formation of Intermediate: The first step involves the reaction of 3-chlorobenzoyl chloride with 3-fluoroaniline in the presence of a base, such as triethylamine, to form an intermediate 3-chloro-N-(3-fluorophenyl)benzamide.

    Final Product Formation: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the chloro or fluoro groups.

    Oxidation and Reduction: Oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

    Hydrolysis: Hydrolysis typically results in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide
  • 3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide

Comparison

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is unique due to the presence of both a methoxyethyl group and a fluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-21-15(11-4-3-7-14(18)9-11)10-19-16(20)12-5-2-6-13(17)8-12/h2-9,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWARWUTBQZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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